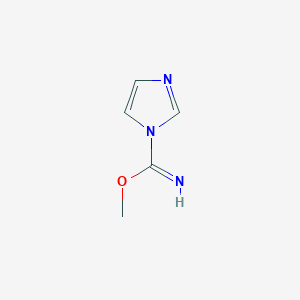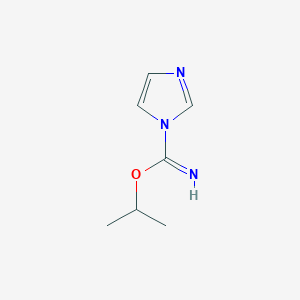
Methyl 1H-imidazole-1-carboximidate
Descripción general
Descripción
Methyl 1H-imidazole-1-carboximidate: is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including synthetic chemistry, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 1H-imidazole-1-carboximidate can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is efficient and allows for the production of the compound in high yields.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1H-imidazole-1-carboximidate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in esterification and amidation reactions, where it serves as a reagent for the chemoselective esterification of carboxylic acids .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include polar solvents such as acetonitrile and ethyl acetate. Elevated temperatures are often required to achieve high yields and selectivity .
Major Products: The major products formed from reactions involving this compound include esters and amides, which are valuable intermediates in the synthesis of complex molecules .
Aplicaciones Científicas De Investigación
Methyl 1H-imidazole-1-carboximidate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of fluorous β-keto esters, which are precursors for the synthesis of fluorinated L-carbidopa derivatives . In biology, it is used in the synthesis of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents . In the pharmaceutical industry, it is used in the development of drugs and therapeutic agents . Additionally, it finds applications in materials science, where it is used in the synthesis of functional materials and catalysts .
Mecanismo De Acción
The mechanism of action of methyl 1H-imidazole-1-carboximidate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers, leading to the formation of esters and amides . The molecular targets and pathways involved in its mechanism of action include the activation of carboxylic acids and the formation of carbon-nitrogen bonds .
Comparación Con Compuestos Similares
Methyl 1H-imidazole-1-carboximidate is unique in its ability to selectively esterify carboxylic acids without affecting other functional groups . Similar compounds include methyl 1H-imidazole-1-carboxylate and 1-methylimidazole, which also belong to the imidazole family but differ in their reactivity and applications . This compound stands out due to its high selectivity and efficiency in esterification and amidation reactions .
Propiedades
IUPAC Name |
methyl imidazole-1-carboximidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5(6)8-3-2-7-4-8/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNJFBMKWDLTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476134 | |
| Record name | Methyl 1H-imidazole-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510710-95-9 | |
| Record name | Methyl 1H-imidazole-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B3352757.png)










